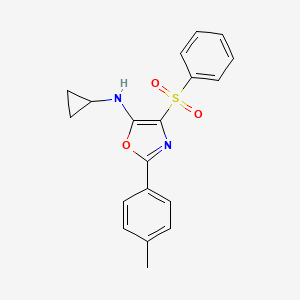

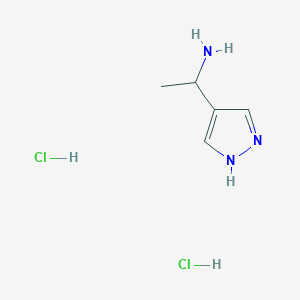

![molecular formula C17H16Cl2N6O2 B2524322 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone CAS No. 1203253-92-2](/img/structure/B2524322.png)

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

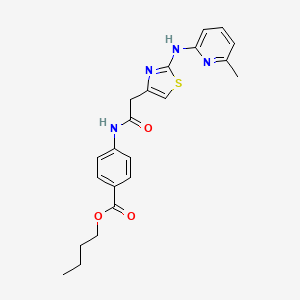

The compound "1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophores within its structure. The 1,2,4-triazolo[4,3-b]pyridazine moiety is a heterocyclic compound that has been extensively studied for its potential biological activities. The piperazine ring is a common feature in many pharmaceutical drugs, known for its ability to improve solubility and bioavailability. The dichlorophenoxy group is reminiscent of certain herbicides and may contribute to the compound's overall biological properties.

Synthesis Analysis

The synthesis of related 1,2,4-triazolo[4,3-b]pyridazine derivatives has been reported in the literature. For instance, novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines were synthesized from heterocyclization reactions involving 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles and 3-substituted-4-amino-5-hydrazino-1,2,4-triazoles with various bifunctional compounds under different experimental conditions . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could be employed, involving key steps such as acylation, cyclization, and substitution reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including Fourier transform infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR), 13C nuclear magnetic resonance (13C NMR), and mass spectrometry . These techniques would be essential in confirming the structure of "1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone" as well.

Chemical Reactions Analysis

The chemical reactivity of the triazolo[4,3-b]pyridazine ring system can involve various reactions such as acylation, nitrosation, and cyclization, as seen in the synthesis of related compounds . The piperazine and dichlorophenoxy moieties could also undergo substitution reactions, potentially leading to a diverse array of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its functional groups and overall molecular architecture. The presence of the triazolo[4,3-b]pyridazine core, piperazine ring, and dichlorophenoxy group suggests that the compound may have moderate to high lipophilicity, which could affect its solubility and pharmacokinetic profile. The compound's stability, melting point, and solubility could be assessed using techniques like thermal gravimetric analysis (TGA), differential scanning calorimetry (DSC), and solubility tests .

科学的研究の応用

Antimicrobial and Antifungal Applications

Compounds with triazolo and pyridazine moieties, similar to the structure of the compound , have shown significant antimicrobial and antifungal properties. For instance, triazole derivatives, including those with piperazine and pyridazine components, have been synthesized and found to exhibit good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007). This suggests potential applications of such compounds in developing new antimicrobial agents.

Anticorrosive Properties

Research has also explored the anticorrosive potential of compounds with related structures, indicating their utility in protecting materials against corrosion. Novel antioxidant and anticorrosive additives for lubricating oils have been synthesized from compounds incorporating triazole rings, demonstrating the applicability of such chemical structures in enhancing the durability and performance of industrial materials (Habib et al., 2012).

Antidiabetic Potential

The triazolo-pyridazine moiety, as part of a compound's structure, has been evaluated for its antidiabetic potential, particularly in inhibiting dipeptidyl peptidase-4 (DPP-4), a target in diabetes management. Triazolo-pyridazine-6-yl-substituted piperazines have shown promising results in DPP-4 inhibition and insulinotropic activities, suggesting a role in developing antidiabetic therapies (Bindu et al., 2019).

Antihistaminic and Anti-inflammatory Activities

Compounds featuring piperazine and triazolo-pyridazine structures have been investigated for their antihistaminic activities and ability to inhibit eosinophil infiltration, indicating potential applications in treating allergic reactions and inflammation. For example, eosinophil infiltration inhibitors with antihistaminic activity have been synthesized, showing both antihistaminic and anti-inflammatory effects, which could be beneficial in treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

特性

IUPAC Name |

2-(2,4-dichlorophenoxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N6O2/c18-12-1-2-14(13(19)9-12)27-10-17(26)24-7-5-23(6-8-24)16-4-3-15-21-20-11-25(15)22-16/h1-4,9,11H,5-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPEXETYKJCUVJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)COC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

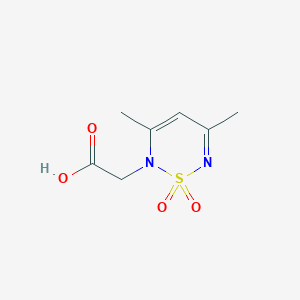

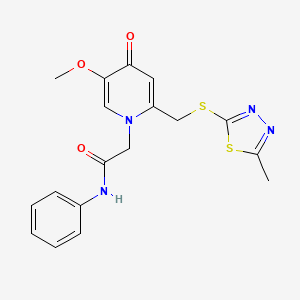

![N-(1-Cyanocyclopentyl)-2-[(2R,4R)-4-methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2524246.png)

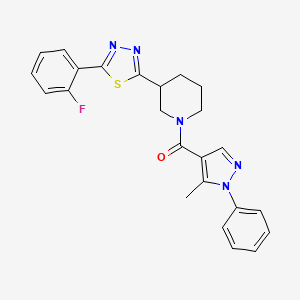

![2-[6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2524254.png)

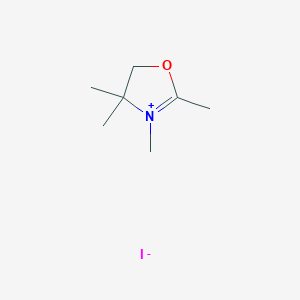

![4-(dipropylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2524258.png)

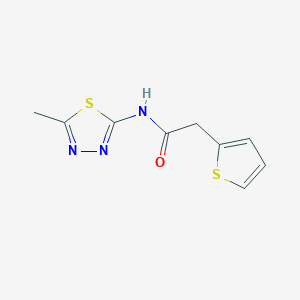

![3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B2524261.png)

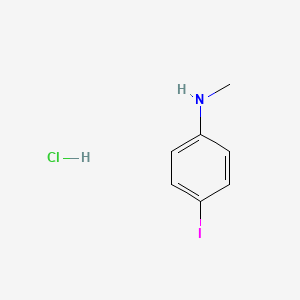

![5-chloro-2-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2524262.png)